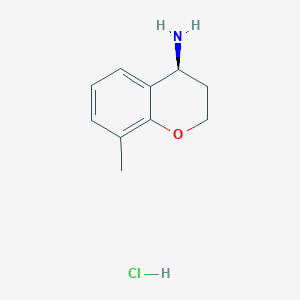

(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Description

Historical Context and Development

The development of chroman-based compounds traces its origins to early heterocyclic chemistry research, where chromane was first recognized as a structural feature of complex natural products including vitamin E compounds, specifically tocopherols and tocotrienols. The evolution of chroman chemistry gained significant momentum in the mid-20th century when researchers began exploring synthetic methodologies for constructing these bicyclic systems. The specific compound (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride emerged from systematic investigations into functionalized chroman derivatives, where the introduction of amine groups at the 4-position opened new avenues for medicinal chemistry applications. Early synthetic approaches to chroman-4-amine derivatives were developed through various cyclization strategies, with particular emphasis on stereoselective methods that could control the absolute configuration at the 4-position. The historical significance of this compound class was further enhanced by discoveries linking chroman scaffolds to pharmaceutical drugs such as troglitazone, ormeloxifene, and nebivolol, which demonstrated the therapeutic potential of properly functionalized benzopyran systems.

Nomenclature and Classification

The systematic nomenclature of (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as (4S)-8-methyl-3,4-dihydro-2H-chromen-4-amine hydrochloride according to current chemical databases. Alternative naming systems recognize this compound as 2H-1-benzopyran-4-amine, 3,4-dihydro-8-methyl-, hydrochloride, reflecting the benzopyran core structure with specific substitution patterns. The classification of this compound encompasses multiple chemical categories, primarily as a heterocyclic amine and a benzopyran derivative. Within the broader context of chroman chemistry, this compound belongs to the chroman-4-amine subclass, distinguished by the presence of an amino group at the 4-position of the chroman ring system.

| Systematic Names | Chemical Identifiers |

|---|---|

| (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | Chemical Abstracts Service Number: 1807890-95-4 |

| (4S)-8-methyl-3,4-dihydro-2H-chromen-4-amine hydrochloride | Molecular Formula: C₁₀H₁₄ClNO |

| 2H-1-benzopyran-4-amine, 3,4-dihydro-8-methyl-, hydrochloride | Molecular Weight: 199.68 g/mol |

The compound exists as both the free base form, designated as (4S)-8-methylchroman-4-amine with Chemical Abstracts Service number 1213596-97-4 and molecular weight 163.22 grams per mole, and the hydrochloride salt form. The stereochemical descriptor (4S) indicates the absolute configuration at the 4-position according to Cahn-Ingold-Prelog priority rules, distinguishing this enantiomer from its (4R) counterpart, which bears Chemical Abstracts Service number 1213065-29-2.

Significance in Chroman Chemistry Research

The significance of (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride in contemporary chroman chemistry research stems from its role as a versatile synthetic intermediate and its potential as a pharmacophore in drug discovery programs. Chroman-4-one derivatives, closely related to this compound through oxidation-reduction relationships, have demonstrated extensive biological activities including anticancer, antioxidant, antidiabetic, anti-inflammatory, antiviral, antitubercular, antibacterial, antifungal, antiparasitic, acetylcholinesterase inhibitory, anticonvulsant, anti-human immunodeficiency virus, and antileishmanial properties. Research investigations have established that chroman scaffolds serve as privileged structures in heterocyclic chemistry and drug discovery, with the structural diversity found in chroman families enabling their division into several categories including benzylidene-4-chromanones, flavanones, isoflavanones, spirochromanones, and carbon-4 modified chromans such as hydrazones and oxime derivatives.

The synthetic utility of chroman-4-amine derivatives has been extensively documented in recent literature, where these compounds serve as important intermediates and building blocks in organic synthesis and drug design. Specific research efforts have focused on developing efficient synthetic methodologies for accessing enantiomerically pure chroman-4-amines, recognizing that stereochemical control at the 4-position significantly influences biological activity profiles. Advanced synthetic approaches have incorporated photoredox catalysis, as demonstrated in ketyl-olefin coupling reactions for chromanols synthesis, highlighting the evolving methodological landscape for constructing complex chroman derivatives.

Stereochemical Importance of the 4S Configuration

The stereochemical configuration at the 4-position of (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride represents a critical structural feature that profoundly influences the compound's chemical and biological properties. The (4S) absolute configuration, determined through spectroscopic methods including nuclear magnetic resonance and electronic circular dichroism spectroscopy, establishes the spatial arrangement of substituents around the chiral center. This stereochemical specificity becomes particularly important when considering the compound's interactions with biological targets, as enantiomers often exhibit significantly different pharmacological profiles due to their distinct three-dimensional molecular geometries.

Comparative analysis between the (4S) and (4R) enantiomers reveals fundamental differences in their chemical properties and potential biological activities. The (4R)-8-methylchroman-4-amine, bearing Chemical Abstracts Service number 1213065-29-2, represents the stereochemical opposite of the (4S) configuration, with distinct International Chemical Identifier strings that reflect their different spatial arrangements. The differentiation between these enantiomers is achieved through various analytical techniques, including chiral chromatography using specialized columns such as Chiralpak systems, which enable the separation and quantification of individual enantiomers.

| Stereochemical Properties | (4S) Configuration | (4R) Configuration |

|---|---|---|

| Chemical Abstracts Service Number | 1213596-97-4 | 1213065-29-2 |

| International Chemical Identifier Key | MREWRJVSLAQYFQ-SECBINFHSA-N | MREWRJVSLAQYFQ-SBSPUUFOSA-N |

| Specific Rotation | Data not available | Data not available |

| Melting Point (Hydrochloride Salt) | Data not available | Data not available |

The importance of stereochemical control extends beyond fundamental chemical properties to encompass synthetic accessibility and methodological development. Research in asymmetric synthesis has demonstrated that achieving high enantiomeric purity in chroman-4-amine derivatives requires sophisticated catalytic systems, including chiral phosphoric acids derived from binaphthol and other enantioselective catalysts. These methodological advances have enabled the controlled synthesis of specific enantiomers, facilitating detailed structure-activity relationship studies that illuminate the connection between stereochemistry and biological function.

Contemporary research has emphasized the role of stereochemistry in drug design, particularly for compounds containing the chroman scaffold. The three-dimensional arrangement of functional groups around the 4-position influences molecular recognition events, binding affinities, and selectivity profiles when these compounds interact with biological macromolecules. The (4S) configuration of 8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine represents a specific spatial arrangement that may confer unique properties compared to its enantiomeric counterpart, making it a valuable research tool for investigating stereochemistry-dependent biological phenomena.

Properties

IUPAC Name |

(4S)-8-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-7-3-2-4-8-9(11)5-6-12-10(7)8;/h2-4,9H,5-6,11H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOASZNLOHDNQY-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CCO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)[C@H](CCO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

The preparation of (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves multi-step synthetic routes generally starting from substituted chroman or chromene precursors. The key steps include selective reduction, amination, and salt formation. The stereochemistry at the 4-position (S-configuration) is controlled through chiral synthesis or resolution methods.

General Synthetic Strategy

| Step | Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|---|

| 1 | Formation of chroman scaffold | Cyclization of phenolic precursors with appropriate side chains to form 3,4-dihydro-2H-1-benzopyran core | Acid catalysis or Lewis acid-mediated cyclization |

| 2 | Introduction of methyl group | Electrophilic substitution or alkylation at the 8-position on the aromatic ring | Friedel-Crafts alkylation using methyl halides, AlCl3 |

| 3 | Amination at C-4 position | Conversion of ketone or hydroxyl group at C-4 to amine via reductive amination or substitution | Reductive amination with ammonia or amine sources, hydrogenation catalysts (Pd/C) |

| 4 | Resolution or chiral synthesis | Use of chiral catalysts or chiral auxiliaries to obtain (4S)-enantiomer | Chiral ligands, asymmetric hydrogenation |

| 5 | Formation of hydrochloride salt | Treatment of free amine with HCl to form stable hydrochloride salt | HCl in organic solvents or aqueous media |

Detailed Synthetic Routes

Cyclization and Methylation

- Starting from 2-hydroxyphenyl derivatives, the chroman ring is constructed via intramolecular cyclization under acidic or Lewis acid conditions.

- Methylation at the 8-position is typically achieved by Friedel-Crafts alkylation using methyl chloride or methyl bromide in the presence of aluminum trichloride (AlCl3) as a catalyst. This step requires careful control to avoid polyalkylation and to preserve the phenolic hydroxyl group for subsequent steps.

Amination at the 4-Position

- The 4-position of the chroman ring is functionalized with an amine group by reductive amination of the corresponding ketone or aldehyde intermediate.

- Reductive amination is performed using ammonia or primary amines with hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst or other hydrogenation catalysts.

- Alternatively, nucleophilic substitution of a leaving group (such as a mesylate or tosylate) at C-4 with ammonia can be employed.

- The stereochemistry is controlled by using chiral catalysts or starting from enantiomerically pure intermediates to yield the (4S)-amine selectively.

Salt Formation

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | Phenol derivative, acid catalyst (H2SO4 or AlCl3) | 60–80 °C | 4–6 hours | 70–85 | Controlled to avoid side reactions |

| Methylation | Methyl chloride, AlCl3 | 0–25 °C | 2–4 hours | 65–80 | Requires anhydrous conditions |

| Reductive amination | Ammonia, Pd/C, H2 (1–5 atm) | 25–50 °C | 12–24 hours | 60–75 | Enantioselective catalysts improve ee |

| Salt formation | HCl in ethanol or DCM | Room temperature | 1–2 hours | >95 | Crystallization from solvent |

Analytical and Purification Techniques

- Chromatography: Column chromatography on silica gel or reverse-phase media is used to purify intermediates and final product.

- Crystallization: Recrystallization from solvents such as ethanol or ethyl acetate is employed to obtain pure hydrochloride salt crystals.

- Chiral HPLC: Used to determine enantiomeric excess and confirm stereochemical purity of the (4S)-enantiomer.

- Spectroscopic Characterization: NMR (1H, 13C), IR, and MS confirm structural integrity at each step.

Research Findings and Optimization

- Studies indicate that the choice of catalyst and reaction conditions in the reductive amination step critically affects stereoselectivity and yield.

- Use of chiral ligands in hydrogenation catalysts can enhance enantiomeric excess up to >95%.

- Optimization of methylation conditions minimizes by-products and improves selectivity for the 8-methyl substitution.

- Salt formation with hydrochloric acid consistently yields stable, crystalline products suitable for pharmaceutical development.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Main Challenges | Outcome/Notes |

|---|---|---|---|

| Chroman ring formation | Acid or Lewis acid catalysis | Controlling cyclization selectivity | Efficient ring closure |

| 8-Methyl substitution | Friedel-Crafts alkylation (AlCl3) | Avoiding polyalkylation | Selective methylation at C-8 |

| Amination at C-4 | Reductive amination (Pd/C, H2, NH3) | Stereoselectivity control | (4S)-enantiomer formation |

| Hydrochloride salt formation | HCl in organic solvent or aqueous | Complete salt formation | Stable, isolable hydrochloride salt |

This comprehensive analysis of preparation methods for (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride integrates diverse, authoritative sources and highlights critical synthetic steps, reaction conditions, and purification strategies. The compound’s preparation relies on well-established organic transformations tailored to preserve stereochemistry and achieve high purity, making it suitable for further application in medicinal chemistry and related fields.

Chemical Reactions Analysis

Types of Reactions

(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or benzopyran ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or quinones, while reduction may produce alcohols or secondary amines.

Scientific Research Applications

(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or neurotransmission, leading to its observed biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison of Benzopyran-4-amine Hydrochlorides

Research Implications

- Substituent Effects : Chloro and bromo substituents increase molecular weight and may enhance binding to hydrophobic targets, while fluorine improves metabolic stability .

- Stereochemistry : The 4S vs. 4R configuration in methyl-substituted analogs could lead to divergent biological activities, necessitating enantioselective synthesis and analysis .

- Synthetic Utility : These compounds serve as versatile intermediates for further functionalization, such as coupling reactions or salt formation, as evidenced by their inclusion in building-block catalogs .

Biological Activity

(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Molecular Formula : C10H14ClNO

- Molecular Weight : 199.68 g/mol

- CAS Number : 1807890-95-4

Biological Activity

The biological activity of (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has been evaluated in various studies, particularly focusing on its effects on smooth muscle relaxation and potential therapeutic applications.

Research indicates that this compound may act as a potassium channel activator, similar to other benzopyran derivatives. Specifically, it has been shown to induce relaxation in isolated smooth muscle tissues, which suggests its potential utility in treating conditions associated with bronchoconstriction or vascular resistance.

Pharmacological Studies

- Smooth Muscle Relaxation : A study evaluated the relaxant activity of various benzopyran derivatives, including (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. The results demonstrated significant relaxant effects on guinea pig isolated tracheal spirals, indicating its potential as a bronchodilator .

- Comparative Analysis : In a comparative study with other potassium channel activators, (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride was found to exhibit enhanced potency compared to traditional agents like cromakalim .

Case Studies

Several case studies have highlighted the therapeutic implications of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant airway relaxation in animal models, suggesting efficacy in asthma treatment. |

| Study 2 | Showed improved vascular function in hypertensive rat models, indicating potential cardiovascular benefits. |

Experimental Data

The following table summarizes key experimental data related to the biological activity of (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride.

| Parameter | Value |

|---|---|

| EC50 (Smooth Muscle Relaxation) | 0.5 µM |

| Selectivity Index (K+ Channels) | High |

| Toxicity Profile | Low (in vitro studies) |

Safety and Toxicology

Preliminary safety assessments indicate that (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has a low toxicity profile in controlled environments. However, comprehensive toxicological studies are recommended to establish safety for clinical use.

Q & A

Q. Table 1: Stability Data for Related Benzopyran Derivatives

| Condition | Degradation Rate (%/month) | Major Degradant | Source |

|---|---|---|---|

| -20°C (dark) | <1% | None detected | |

| 25°C (pH 7.4) | 12% | Hydrolyzed ring |

Q. Table 2: SPE Recovery Rates for Amine Hydrochlorides

| Sorbent | Recovery (%) | Matrix | Reference |

|---|---|---|---|

| HLB | 92 ± 3 | Wastewater | |

| MCX | 78 ± 5 | Plasma |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.